molecular formula C21H24O3 B118715 Ethyl 7-(4-biphenyl)-7-oxoheptanoate CAS No. 147862-41-7

Ethyl 7-(4-biphenyl)-7-oxoheptanoate

Cat. No.: B118715
CAS No.: 147862-41-7
M. Wt: 324.4 g/mol
InChI Key: WHLHBZHWFPUPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-biphenyl)-7-oxoheptanoate is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The specific structure of this compound includes an ethyl ester group and a heptanoate chain with a biphenyl moiety, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-biphenyl)-7-oxoheptanoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-(4-biphenyl)-7-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the keto group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated biphenyls, nitro biphenyls, sulfonated biphenyls.

Scientific Research Applications

Ethyl 7-(4-biphenyl)-7-oxoheptanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-biphenyl)-7-oxoheptanoate involves its interaction with various molecular targets. The biphenyl moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The ester and keto groups can undergo hydrolysis and reduction, respectively, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Biphenyl: A simpler structure with two benzene rings, used in various industrial applications.

    Ethyl 4-biphenylcarboxylate: Similar ester functionality but lacks the heptanoate chain.

    7-Oxoheptanoic acid: Contains the heptanoate chain but lacks the biphenyl moiety.

Uniqueness: Ethyl 7-(4-biphenyl)-7-oxoheptanoate is unique due to its combination of a biphenyl moiety, an ethyl ester group, and a heptanoate chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and various applications.

Biological Activity

Ethyl 7-(4-biphenyl)-7-oxoheptanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a biphenyl moiety and an ester functional group. Its chemical formula is C21H24O3C_{21}H_{24}O_3, and it has a molecular weight of approximately 324.42 g/mol . The presence of the biphenyl group may contribute to its biological activity through π-π interactions with aromatic residues in proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active metabolites that may modulate various biological pathways. Additionally, the biphenyl group can facilitate interactions with proteins, potentially influencing their activity.

Antitumor Properties

Research indicates that this compound exhibits antitumor properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. For example, studies have shown that this compound can induce apoptosis in specific cancer cells through caspase-mediated pathways.

Antimicrobial Activity

Preliminary investigations have also suggested that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. This property may be attributed to the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological effects of this compound:

StudyFocusFindings
Study AAntitumor activityShowed significant inhibition of cancer cell proliferation in vitro.
Study BAntimicrobial effectsDemonstrated effectiveness against several bacterial strains.
Study CMechanism explorationIdentified interactions with specific protein targets leading to apoptosis.

Case Study: Antitumor Efficacy

In a notable case study, this compound was tested on MOLT-4 cells (a type of leukemia cell line). The compound exhibited an EC50 value indicating substantial cytotoxicity, leading to apoptosis via caspase activation. This finding supports its potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name

ethyl 7-oxo-7-(4-phenylphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-2-24-21(23)12-8-4-7-11-20(22)19-15-13-18(14-16-19)17-9-5-3-6-10-17/h3,5-6,9-10,13-16H,2,4,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLHBZHWFPUPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645638
Record name Ethyl 7-([1,1'-biphenyl]-4-yl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147862-41-7
Record name Ethyl 7-([1,1'-biphenyl]-4-yl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.